molecular formula C8H3F14I B12827239 1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane CAS No. 88562-42-9

1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane

Cat. No.: B12827239
CAS No.: 88562-42-9
M. Wt: 491.99 g/mol
InChI Key: ZSSJJRCCIXTXHJ-UHFFFAOYSA-N
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Description

1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane: is a highly fluorinated organic compound. Its structure features multiple fluorine atoms and an iodine atom, making it a compound of interest in various fields of chemistry and industry due to its unique properties, such as high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving fluorinated precursors.

    Iodination: The iodine atom is introduced using iodinating agents like iodine monochloride (ICl) or molecular iodine (I2) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of fluorination reactions.

    Controlled Conditions: Maintaining controlled temperatures and pressures to ensure the safety and efficiency of the reactions.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form less fluorinated derivatives.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, potentially leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

    Substitution: Formation of fluorinated alcohols or amines.

    Reduction: Formation of partially fluorinated hydrocarbons.

    Oxidation: Formation of fluorinated carboxylic acids or ketones.

Scientific Research Applications

1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

    Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging techniques.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its high electronegativity and lipophilicity.

    Pathways: It can participate in pathways involving halogen bonding and hydrophobic interactions, influencing the behavior of biological molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,5,6,6,6-Octafluoro-2,5-bis(trifluoromethyl)hexane: Lacks the iodine atom, making it less reactive in substitution reactions.

    1,1,1,2,5,6,6,6-Octafluoro-3-chloro-2,5-bis(trifluoromethyl)hexane: Contains a chlorine atom instead of iodine, leading to different reactivity and applications.

Properties

CAS No.

88562-42-9

Molecular Formula

C8H3F14I

Molecular Weight

491.99 g/mol

IUPAC Name

1,1,1,2,5,6,6,6-octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane

InChI

InChI=1S/C8H3F14I/c9-3(5(11,12)13,6(14,15)16)1-2(23)4(10,7(17,18)19)8(20,21)22/h2H,1H2

InChI Key

ZSSJJRCCIXTXHJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(C(F)(F)F)F)I)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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